molecular formula C17H22N2O B7108160 N-(2,6-dimethylphenyl)-1-azaspiro[4.4]non-3-ene-1-carboxamide

N-(2,6-dimethylphenyl)-1-azaspiro[4.4]non-3-ene-1-carboxamide

Cat. No.: B7108160
M. Wt: 270.37 g/mol
InChI Key: IAHMRONYSYNISQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-azaspiro[44]non-3-ene-1-carboxamide is a synthetic organic compound known for its unique spirocyclic structure This compound features a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-azaspiro[4.4]non-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-13-7-5-8-14(2)15(13)18-16(20)19-12-6-11-17(19)9-3-4-10-17/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHMRONYSYNISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N2CC=CC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-azaspiro[4.4]non-3-ene-1-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a lactone or a ketone, under basic conditions.

    Introduction of the Azaspiro Moiety: The azaspiro moiety can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated spiro compound.

    Attachment of the 2,6-Dimethylphenyl Group: The final step involves the coupling of the 2,6-dimethylphenyl group to the spirocyclic core through an amide bond formation, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-azaspiro[4.4]non-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the spirocyclic core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-azaspiro[4.4]non-3-ene-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving spirocyclic structures.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-azaspiro[4.4]non-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: A spirocyclic compound with a similar core structure but different functional groups.

    2,7-Dimethyl-1,6-dioxaspiro[4.4]nonane: Another spirocyclic compound with methyl groups at different positions.

Uniqueness

N-(2,6-dimethylphenyl)-1-azaspiro[4.4]non-3-ene-1-carboxamide is unique due to the presence of the 2,6-dimethylphenyl group and the azaspiro moiety, which confer distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

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